molecular formula C15H9F3N2OS B257003 N-(1,3-benzothiazol-2-yl)-2-(trifluoromethyl)benzamide

N-(1,3-benzothiazol-2-yl)-2-(trifluoromethyl)benzamide

Cat. No. B257003
M. Wt: 322.31 g/mol
InChI Key: OUITXTLYKWHCJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzothiazol-2-yl)-2-(trifluoromethyl)benzamide, also known as BTA-1, is a small molecule compound that has been extensively studied for its potential therapeutic applications. BTA-1 belongs to the benzothiazole family of compounds, which are known to exhibit a wide range of biological activities including anti-cancer, anti-inflammatory, and anti-viral properties. In

Mechanism Of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-(trifluoromethyl)benzamide is not fully understood. However, it is believed to exert its effects through the inhibition of specific enzymes and signaling pathways. N-(1,3-benzothiazol-2-yl)-2-(trifluoromethyl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs by N-(1,3-benzothiazol-2-yl)-2-(trifluoromethyl)benzamide leads to the activation of pro-apoptotic genes and the induction of apoptosis in cancer cells. N-(1,3-benzothiazol-2-yl)-2-(trifluoromethyl)benzamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory responses. Inhibition of NF-κB by N-(1,3-benzothiazol-2-yl)-2-(trifluoromethyl)benzamide leads to the suppression of pro-inflammatory cytokine production.

Biochemical And Physiological Effects

N-(1,3-benzothiazol-2-yl)-2-(trifluoromethyl)benzamide has been shown to exhibit a wide range of biochemical and physiological effects. In cancer cells, N-(1,3-benzothiazol-2-yl)-2-(trifluoromethyl)benzamide induces apoptosis by activating the intrinsic apoptotic pathway. N-(1,3-benzothiazol-2-yl)-2-(trifluoromethyl)benzamide has also been shown to inhibit the migration and invasion of cancer cells. Inflammatory responses are suppressed by N-(1,3-benzothiazol-2-yl)-2-(trifluoromethyl)benzamide through the inhibition of pro-inflammatory cytokine production. Additionally, N-(1,3-benzothiazol-2-yl)-2-(trifluoromethyl)benzamide has been shown to inhibit the replication of certain viruses, including human immunodeficiency virus (HIV) and hepatitis B virus (HBV).

Advantages And Limitations For Lab Experiments

One of the main advantages of N-(1,3-benzothiazol-2-yl)-2-(trifluoromethyl)benzamide for lab experiments is its relatively low toxicity. N-(1,3-benzothiazol-2-yl)-2-(trifluoromethyl)benzamide has been shown to have low toxicity in both in vitro and in vivo studies. Additionally, N-(1,3-benzothiazol-2-yl)-2-(trifluoromethyl)benzamide is stable under physiological conditions, making it suitable for use in cell culture experiments. However, one of the limitations of N-(1,3-benzothiazol-2-yl)-2-(trifluoromethyl)benzamide is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-(1,3-benzothiazol-2-yl)-2-(trifluoromethyl)benzamide. One area of research is the development of more efficient synthesis methods for N-(1,3-benzothiazol-2-yl)-2-(trifluoromethyl)benzamide. Another area of research is the identification of the specific enzymes and signaling pathways targeted by N-(1,3-benzothiazol-2-yl)-2-(trifluoromethyl)benzamide. This will help to elucidate the mechanism of action of N-(1,3-benzothiazol-2-yl)-2-(trifluoromethyl)benzamide and identify potential new therapeutic targets. Additionally, further studies are needed to determine the efficacy of N-(1,3-benzothiazol-2-yl)-2-(trifluoromethyl)benzamide in vivo and its potential use as a therapeutic agent in the treatment of cancer, inflammatory diseases, and viral infections.

Synthesis Methods

The synthesis of N-(1,3-benzothiazol-2-yl)-2-(trifluoromethyl)benzamide involves a multi-step process starting from commercially available starting materials. The first step involves the preparation of 2-aminothiophenol, which is then reacted with 2-bromo-1-trifluoromethylbenzene to form the intermediate product. The final step involves the reaction of the intermediate product with benzoyl chloride to yield N-(1,3-benzothiazol-2-yl)-2-(trifluoromethyl)benzamide. The overall yield of the synthesis process is around 30%.

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-2-(trifluoromethyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells. N-(1,3-benzothiazol-2-yl)-2-(trifluoromethyl)benzamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(1,3-benzothiazol-2-yl)-2-(trifluoromethyl)benzamide has been shown to have anti-viral properties by inhibiting the replication of certain viruses.

properties

Product Name

N-(1,3-benzothiazol-2-yl)-2-(trifluoromethyl)benzamide

Molecular Formula

C15H9F3N2OS

Molecular Weight

322.31 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(trifluoromethyl)benzamide

InChI

InChI=1S/C15H9F3N2OS/c16-15(17,18)10-6-2-1-5-9(10)13(21)20-14-19-11-7-3-4-8-12(11)22-14/h1-8H,(H,19,20,21)

InChI Key

OUITXTLYKWHCJG-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC3=CC=CC=C3S2)C(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC3=CC=CC=C3S2)C(F)(F)F

Origin of Product

United States

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